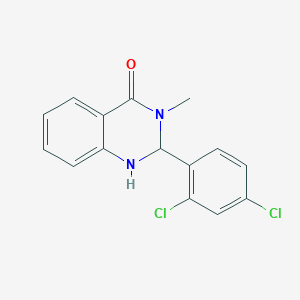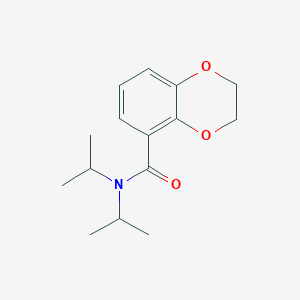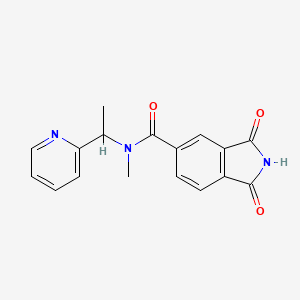
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protease that is essential for the activation of the NF-κB pathway, which plays a critical role in immune response and inflammation. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide targets the MALT1 paracaspase, which is essential for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in immune response and inflammation. By inhibiting MALT1, this compound prevents the activation of the NF-κB pathway, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound reduces inflammation and inhibits immune response. This compound has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for the MALT1 paracaspase, which allows for targeted inhibition of the NF-κB pathway. This compound also has a relatively low toxicity profile, making it suitable for in vivo studies. However, this compound can be difficult to synthesize and purify, which can limit its availability for research studies.
Direcciones Futuras
There are several future directions for research on N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide. One potential application is in the treatment of cancer, particularly lymphoma, leukemia, and multiple myeloma. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these conditions. This compound also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Future studies should investigate the efficacy and safety of this compound in these conditions. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research studies.
Métodos De Síntesis
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as N-methylisatoic anhydride, 2-bromoethylpyridine, and sodium hydride. The final product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(14-5-3-4-8-18-14)20(2)17(23)11-6-7-12-13(9-11)16(22)19-15(12)21/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZREOIJOXUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
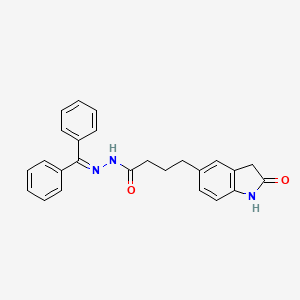
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
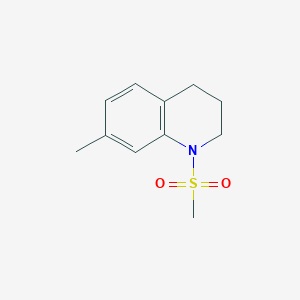
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
